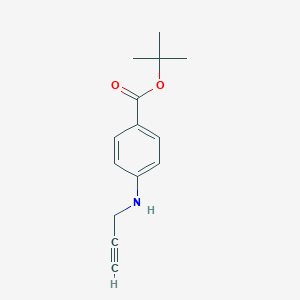

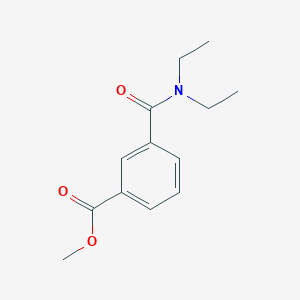

![molecular formula C20H22ClFN2O2 B047730 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride CAS No. 62498-71-9](/img/structure/B47730.png)

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

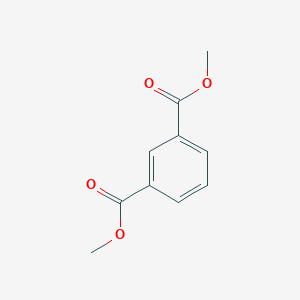

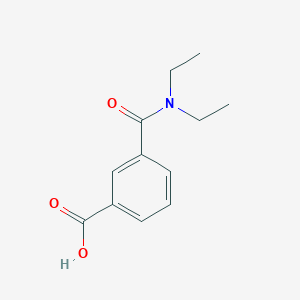

This compound, also known as Citalopram Related Compound E, has the molecular formula C20H21FN2O2 . It is related to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression .

Molecular Structure Analysis

The molecular weight of this compound is 340.3913432 . It contains a benzofuran ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a fluorophenyl group, which is a phenyl group (a functional group characterized by a hexagonal planar ring of six carbon atoms) with a fluorine atom attached .Wissenschaftliche Forschungsanwendungen

Treatment of Depression

Citalopram is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . It enhances serotonergic transmission through the inhibition of serotonin reuptake .

Treatment of Obsessive-Compulsive Disorder (OCD)

Citalopram has been used off-label to treat psychiatric conditions such as obsessive-compulsive disorder (OCD) .

Treatment of Social Anxiety Disorder

Citalopram has also been used off-label to treat social anxiety disorder .

Treatment of Panic Disorder

Another off-label use of Citalopram is for the treatment of panic disorder .

Treatment of Diabetic Neuropathy

Citalopram has been used off-label to treat diabetic neuropathy .

Treatment of Ethanol Abuse

Citalopram has been used off-label to treat ethanol abuse .

Optical Detection of Citalopram

A study has developed a carbon quantum dots (CQDs)-based optical nanosensor for rapid detection of citalopram . This fluorescent nanosensor was made through the polymerization of tetraethyl orthosilicate in the presence of CQDs as the fluorescent materials and citalopram as the template molecule .

Inhibition of CalDAG-GEFI/Rap1 Signalling

Citalopram has been proposed to have a novel inhibitory mechanism of action: inhibition of CalDAG-GEFI/Rap1 signalling .

Wirkmechanismus

Target of Action

Citalopram N-Oxide Hydrochloride, also known as Citalopram, primarily targets the serotonin transporter (Solute Carrier Family 6) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Citalopram acts by inhibiting the reuptake of serotonin in the central nervous system (CNS), thereby increasing the levels of serotonin in the synaptic cleft . This potentiation of serotonergic activity in the CNS is thought to be the mechanism underlying its antidepressant effects .

Biochemical Pathways

Citalopram’s action on the serotonin transporter leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic transmission . This affects various biochemical pathways, particularly those involved in mood regulation .

Pharmacokinetics

Citalopram is rapidly absorbed following oral administration, with peak plasma levels observed approximately 1-4 hours after administration . It has a high bioavailability of approximately 80% due to its high lipophilicity . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6 . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine .

Result of Action

The increased serotonin levels resulting from citalopram’s action lead to enhanced serotonergic neurotransmission. This is associated with improvements in symptoms of depression and other conditions for which citalopram is prescribed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of citalopram. For instance, the presence of citalopram in actual water matrices, especially in secondary effluent, has been shown to enhance the generation of N-nitrosodimethylamine (NDMA) during chlorination . Additionally, operational variables such as disinfectant dose and pH value can affect the degradation of citalopram and the generation of NDMA .

Eigenschaften

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNQZCHENWHXQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Citalopram N-Oxide Hydrochloride | |

CAS RN |

62498-71-9 |

Source

|

| Record name | Citalopram N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITALOPRAM N-OXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WEE9Q3CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

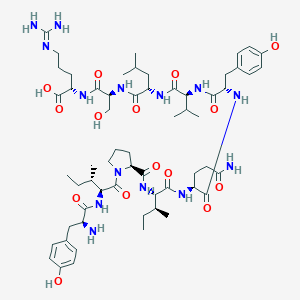

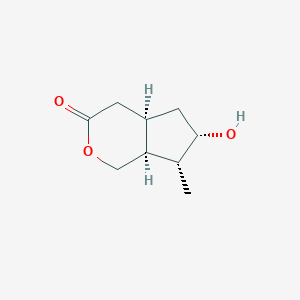

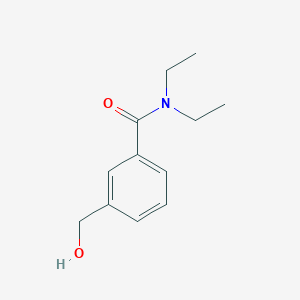

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)